molecular formula C19H18N2O2 B2864585 2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide CAS No. 852367-94-3

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2864585
CAS No.: 852367-94-3
M. Wt: 306.365
InChI Key: NHXITAAKSMTSQT-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features an indole ring, a trimethylphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of indole derivatives with acylating agents. One common method involves the use of indole-3-carboxaldehyde, which is reacted with 2,4,6-trimethylaniline in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: :

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11-8-12(2)17(13(3)9-11)21-19(23)18(22)15-10-20-16-7-5-4-6-14(15)16/h4-10,20H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXITAAKSMTSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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